Cas no 4610-75-7 (ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate)

Ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate is a benzofuran derivative with a phenyl substituent at the 2-position and an ester functional group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to its benzofuran core, which is a common scaffold in bioactive molecules. The presence of a hydroxyl group at the 5-position enhances its potential for further functionalization, making it a versatile intermediate. Its structural features may contribute to applications in the development of pharmaceuticals, agrochemicals, or materials science. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate structure
4610-75-7 structure
Product Name:ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate
CAS No:4610-75-7
MF:C17H14O4
MW:282.290665149689
MDL:MFCD00631149
CID:880346
PubChem ID:624750
Update Time:2025-11-02

ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
    • 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
    • 2-Phenyl-3-carbaethoxy-5-hydroxybenzofuran
    • 2-Phenyl-3-ethoxycarbonyl-5-hydroxybenzofuran
    • 3-ethoxycarbonyl-5-hydroxy-2-phenyl-1-benzofuran
    • 5-Hydroxy-2-phenyl-benzofuran-3-carbonsaeure-aethylester
    • ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate
    • ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate
    • SR-01000410648
    • Benzofuran-3-carboxylic acid, 5-hydroxy-2-phenyl-, ethyl ester
    • 2-phenyl-3-carbethoxy-5-hydroxybenzofuran
    • EN300-03091
    • AKOS000115766
    • DB-070714
    • SMR000514694
    • HMS2822G07
    • CBDivE_000506
    • MLS001210691
    • Enamine_003668
    • BS-28707
    • HMS1404G16
    • EU-0035976
    • STK072404
    • UNM000011033401
    • 4610-75-7
    • SY132513
    • Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate #
    • IDI1_007311
    • WZZJQHPNLFLEMB-UHFFFAOYSA-N
    • DTXSID60347685
    • MFCD00631149
    • SR-01000410648-1
    • G71754
    • SCHEMBL3537588
    • AG-690/36539018
    • F0308-0001
    • CHEMBL1528158
    • Z56845183
    • CS-0206586
    • MDL: MFCD00631149
    • Inchi: 1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3
    • InChI Key: WZZJQHPNLFLEMB-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(=CC=2C(C(=O)OCC)=C1C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 282.08900
  • Monoisotopic Mass: 282.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 471.3±45.0 °C at 760 mmHg
  • Flash Point: 238.8±28.7 °C
  • PSA: 59.67000
  • LogP: 3.98210
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate Security Information

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Additional information on ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate

Exploring Ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate (CAS 4610-75-7): Properties, Applications, and Innovations

Ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate (CAS 4610-75-7) is a specialized organic compound gaining attention in pharmaceutical and material science research. This benzofuran derivative features a unique molecular structure combining a hydroxyl group at the 5-position and an ester functional group, making it valuable for designing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing anti-inflammatory agents and antioxidant compounds.

The compound's CAS number 4610-75-7 serves as a critical identifier in chemical databases, ensuring precise tracking in patent literature and regulatory documentation. Recent studies highlight its role in green chemistry applications, where researchers explore sustainable synthesis methods to produce this intermediate with reduced environmental impact. The ethyl ester moiety enhances solubility properties, making it advantageous for formulation development in medicinal chemistry projects.

Innovative applications of ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate extend to advanced material science. Its aromatic benzofuran core contributes to photophysical properties relevant for organic electronics, including potential use in OLED materials and sensor technologies. The compound's structure-activity relationship (SAR) is frequently discussed in medicinal chemistry forums, with particular focus on how modifications affect biological activity and metabolic stability.

Quality control of CAS 4610-75-7 involves rigorous analytical characterization using techniques like HPLC purity testing, mass spectrometry, and NMR spectroscopy. The pharmaceutical industry values this compound for its versatility in scaffold hopping strategies, where researchers systematically modify core structures to optimize drug-like properties. Current market trends show growing demand for high-purity benzofuran derivatives, driven by increased R&D investment in small molecule therapeutics.

Environmental and safety considerations for handling ethyl 5-hydroxy-2-phenyl-benzofuran-3-carboxylate follow standard laboratory safety protocols. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) is recommended during synthesis or handling. The compound's stability profile makes it suitable for long-term storage under controlled conditions, an important factor for chemical inventory management in research facilities.

Future research directions for CAS 4610-75-7 may explore its potential in combinatorial chemistry libraries and high-throughput screening platforms. The scientific community continues to investigate its structure-property relationships through computational chemistry approaches, including molecular docking studies and QSAR modeling. These investigations contribute valuable data to cheminformatics databases, supporting rational drug design efforts worldwide.

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